molecular formula C12H18O4 B15129384 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

Cat. No.: B15129384
M. Wt: 226.27 g/mol
InChI Key: RZGFUGXQKMEMOO-OWOJBTEDSA-N
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Description

2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, a hydroxypent-2-enyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxypent-2-enyl Group: This step involves the addition of a hydroxypent-2-enyl group to the cyclopentyl ring through a Grignard reaction or a similar organometallic reaction.

    Oxidation and Functionalization: The resulting intermediate is then oxidized to introduce the ketone group, followed by functionalization to attach the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[(E)-5-hydroxyhex-2-enyl]-3-oxocyclopentyl]acetic acid: Similar structure with an additional carbon in the hydroxypent-2-enyl group.

    2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclohexyl]acetic acid: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.

Uniqueness

2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1+

InChI Key

RZGFUGXQKMEMOO-OWOJBTEDSA-N

Isomeric SMILES

C1CC(=O)C(C1CC(=O)O)C/C=C/CCO

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO

Origin of Product

United States

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